molecular formula C12H16F3N B13947446 2-ethyl-N-isopropyl-N-(trifluoromethyl)aniline

2-ethyl-N-isopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13947446
M. Wt: 231.26 g/mol
InChI Key: FLBOMMJBPRAZOP-UHFFFAOYSA-N
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Description

2-ethyl-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-isopropyl-N-(trifluoromethyl)aniline typically involves the nucleophilic aromatic substitution of a halogenated arene with an amine. This reaction pathway often requires high temperatures and/or high pressures to achieve high yields . Another common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution or Suzuki–Miyaura coupling reactions. These methods are optimized for high efficiency and yield, often utilizing specialized equipment to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-isopropyl-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

Scientific Research Applications

2-ethyl-N-isopropyl-N-(trifluoromethyl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-ethyl-N-isopropyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in these interactions, often enhancing the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted anilines and related aromatic amines. Examples include:

Uniqueness

2-ethyl-N-isopropyl-N-(trifluoromethyl)aniline is unique due to its specific combination of functional groups, which impart distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial contexts.

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

2-ethyl-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C12H16F3N/c1-4-10-7-5-6-8-11(10)16(9(2)3)12(13,14)15/h5-9H,4H2,1-3H3

InChI Key

FLBOMMJBPRAZOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(C(C)C)C(F)(F)F

Origin of Product

United States

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